
Naja mossambica mossambica alpha-neurotoxin I
Overview
Description
Naja mossambica mossambica alpha-neurotoxin I (NmmI) is a short-chain α-neurotoxin (60–62 amino acids, 4 disulfide bridges) that competitively binds to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions, inducing postsynaptic neuromuscular blockade . Key structural features include a three-finger β-sheet fold with conserved residues in loops I, II, and III. Notably, NmmI exhibits unique selectivity for the α-γ and α-δ subunit interfaces of nAChRs over the α-ε interface, a trait attributed to electrostatic interactions involving residues Ser8 (loop I) and Arg33/Arg36 (loop II) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naja mossambica mossambica alpha-neurotoxin I involves complex peptide synthesis techniques. Typically, solid-phase peptide synthesis (SPPS) is employed, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound is not common due to the complexity and cost of synthesis. recombinant DNA technology can be used to produce the toxin in bacterial or yeast expression systems. This method involves inserting the gene encoding the neurotoxin into an expression vector, which is then introduced into the host organism. The host cells produce the neurotoxin, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Molecular Binding Mechanism
NmmI binds to the ligand-binding domain of nAChRs at neuromuscular junctions, specifically targeting the α–γ and α–δ subunit interfaces of muscle-type receptors . Key interactions include:
- Hydrogen bonding : Stabilizes toxin-receptor binding via residues in loop II (e.g., Lys27) .
- Hydrophobic interactions : Mediated by conserved aromatic residues in loop I and III .
- Electrostatic effects : Positively charged residues (e.g., Arg33) interact with negatively charged receptor surfaces .
A mutation at Lys27 (Lys→Glu) reduces binding affinity at the α–γ site by 90%, highlighting its critical role in receptor interaction .
Structural Basis of Receptor Interaction
NmmI adopts a three-finger β-stranded fold, with loops II and III directly engaging nAChRs . Cryo-EM studies reveal:
- Loop II inserts into the receptor’s agonist-binding pocket, overlapping with ACh’s binding site .
- Loop III interacts with complementary determining regions (CDRs) of the receptor’s α subunit .
- Loop F of nAChR undergoes conformational changes to accommodate toxin binding .
NmmI Binding Features | |
---|---|
Target Site | α–γ and α–δ interfaces |
Key Residues | Lys27, Arg33, Trp29 |
Affinity (IC₅₀) | 1–10 nM |
Differential Binding to nAChR Subtypes
NmmI exhibits subtype-specific binding preferences:
This selectivity arises from variations in receptor glycosylation and loop flexibility .
Resistance Mechanisms in Elapid Snakes
Egyptian cobras (Naja haje) resist conspecific α-neurotoxins via an N-glycosylation site in their nAChR ligand-binding domain :
- Glycosylation at Asn189 sterically hinders NmmI binding.
- Removing glycosylation restores toxin sensitivity, confirming evolutionary conservation of the binding motif .
Comparative Analysis with Other Neurotoxins
NmmI shares structural homology with other α-neurotoxins but differs in receptor interaction dynamics :
Regional Venom Variability
Proteomic studies of N. mossambica venoms reveal geographic differences in neurotoxin abundance :
Region (Africa) | Neurotoxin Content | Dominant 3FTx Subtype |
---|---|---|
Eswatini | 20.7% | Short-chain (NmmI) |
Limpopo | 13.9% | Cytotoxic 3FTx |
KwaZulu-Natal | 12.8% | PLA₂-rich |
Eswatini venoms exhibit the highest neurotoxic activity, correlating with NmmI’s prevalence .
pH-Dependent Structural Changes
Scientific Research Applications
Naja mossambica mossambica alpha-neurotoxin I has several scientific research applications:
Neuroscience Research: It is used to study the function of nicotinic acetylcholine receptors and the mechanisms of synaptic transmission.
Drug Development: The neurotoxin serves as a lead compound for developing drugs targeting nicotinic acetylcholine receptors, which are implicated in various neurological disorders.
Toxinology: Research on this neurotoxin helps in understanding the diversity and evolution of snake venoms.
Medical Research: It is used in the development of antivenoms and in studying the pathophysiology of snakebite envenomation
Mechanism of Action
Naja mossambica mossambica alpha-neurotoxin I exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the action of acetylcholine, a neurotransmitter responsible for muscle contraction, leading to paralysis. The neurotoxin specifically targets the alpha subunits of the receptor, preventing the opening of the ion channel and subsequent depolarization of the muscle cell membrane .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Critical Residues and Functional Impacts
- Loop I Mutations : Mutations in loop I (e.g., S8T in erabutoxin a and NmmI) reduce binding affinity for Torpedo AChR, highlighting the conserved role of loop I in receptor interaction .
- Charged vs. Hydrophobic Residues : Unlike Bgtx, which relies on Val39/Val40 for hydrophobic interactions, NmmI uses charged residues (Arg33/Arg36) for electrostatic binding, explaining its interface selectivity .
Receptor Selectivity and Binding Kinetics
Table 2: nAChR Subunit Interface Selectivity
- Glycosylation Dependency : NmmI binding to Torpedo AChR is reduced by 55% upon deglycosylation, revealing two affinity classes (Kd = 9 pM and 68 pM) .
- AChBP Affinity : Short-chain toxins like NmmI exhibit weak binding to acetylcholine-binding protein (AChBP), unlike long-chain toxins (e.g., Ophiophagus hannah), which show high AChBP activity .
Evolutionary and Pharmacological Insights
- Convergent Evolution: Residue 25 in erabutoxin b (homologous to NmmI) shares compositional similarity with α-conotoxins, suggesting evolutionary convergence in neurotoxicity mechanisms .
- Divergent Homologs: Cytotoxin VII4 from Naja mossambica mossambica shows reduced similarity to α-conotoxins compared to NmmI, correlating with divergent pharmacological profiles .
Biological Activity
Naja mossambica mossambica, commonly known as the Mozambique spitting cobra, produces a variety of biologically active compounds, including alpha-neurotoxins. This article focuses on the biological activity of Naja mossambica mossambica alpha-neurotoxin I , detailing its mechanisms of action, effects on cellular systems, and implications for antivenom development.
Overview of Naja mossambica Venom Composition
The venom of Naja mossambica is primarily composed of neurotoxic proteins, with significant contributions from cytotoxins and phospholipases A2 (PLA2). The neurotoxic proteins, particularly three-finger toxins (3FTxs), play a crucial role in the venom's lethality and biological effects. Recent studies indicate that neurotoxic proteins constitute approximately 20.70% of all venom proteins in populations from the Eswatini region, compared to 13.91% in Limpopo and 12.80% in KwaZulu-Natal .
Alpha-neurotoxin I functions primarily by binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to paralysis. The binding affinity and specificity of alpha-neurotoxins to nAChRs is influenced by their structural characteristics. For instance, studies have shown that the interaction between alpha-neurotoxins and nAChRs involves critical loops within the receptor's ligand-binding site .
Key Findings on Mechanism
- Binding Dynamics : Alpha-neurotoxins demonstrate high affinity for nAChRs, effectively blocking acetylcholine binding and preventing muscle contraction.
- Cytotoxic Effects : In addition to neurotoxicity, these toxins can induce cell death through mechanisms such as apoptosis and necroptosis in various cell lines, including cancer cells .
- Mitochondrial Dysfunction : Recent research has highlighted that some cobra cardiotoxins can translocate to mitochondria, disrupting mitochondrial function and promoting apoptosis .
Biological Activity Data
The following table summarizes key biological activities associated with Naja mossambica alpha-neurotoxin I:
Case Studies
- Immunization Studies : Research involving horse immunization with short-chain consensus alpha-neurotoxin demonstrated that generated antivenom could neutralize the lethality of various cobra venoms, including those from Naja mossambica. This highlights the potential for developing effective antivenoms targeting specific neurotoxic components .
- Proteomic Analysis : A comprehensive proteomic study revealed significant variability in venom composition across different populations of Naja mossambica. The Eswatini population exhibited a higher content of neurotoxic proteins compared to others, suggesting regional adaptations that may influence clinical outcomes following envenomation .
Implications for Antivenom Development
The diverse composition of Naja mossambica venom poses challenges for antivenom development. The predominance of neurotoxic proteins necessitates targeted approaches that consider the specific toxin profiles present in different geographic regions. Current antivenoms show varying efficacy against different components of cobra venom; thus, further research into the immunogenicity and cross-reactivity of these toxins is essential for improving treatment outcomes .
Q & A
Q. Basic Research: Structural and Functional Characterization
Q: What experimental methodologies are recommended for determining the tertiary structure of Naja mossambica mossambica alpha-neurotoxin I? A: High-resolution techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for resolving tertiary structures. For venom proteins like alpha-neurotoxin I, cryo-electron microscopy may also be employed for dynamic binding studies. Mass spectrometry (MS) is essential for validating purity and post-translational modifications . Comparative studies with homologous toxins (e.g., Naja kaouthia alpha-cobratoxin) can clarify conserved functional domains .
Q. Basic Research: Standardized Bioassays
Q: Which in vitro or in vivo assays are most reliable for quantifying alpha-neurotoxin I’s nicotinic acetylcholine receptor (nAChR) antagonism? A: Electrophysiological patch-clamp assays using recombinant human nAChR subtypes (e.g., α7 or α4β2) provide direct functional data. Radioligand displacement assays with labeled α-bungarotoxin are standard for affinity measurements. For in vivo validation, murine models assessing respiratory paralysis onset times are used, though ethical frameworks require justification for animal studies .
Q. Advanced Research: Phylogenetic and Evolutionary Context
Q: How can researchers resolve contradictions in phylogenetic analyses of Naja mossambica subspecies neurotoxin divergence? A: Combine mitochondrial DNA sequencing (e.g., cyt b, ND4) with multivariate morphometric analysis of scale patterns and venom proteomics. Evidence from N. nigricollis and N. ashei studies shows that integrating genetic, morphological, and biochemical data clarifies taxonomic boundaries and toxin evolution . For example, N. mossambica mossambica’s distinct ventral banding patterns and neurotoxin isoforms correlate with geographic isolation .
Q. Advanced Research: Mechanistic Studies
Q: What strategies mitigate experimental noise when studying alpha-neurotoxin I’s allosteric effects on nAChR subtypes? A: Use site-directed mutagenesis to isolate receptor binding residues (e.g., Loop C of nAChR α-subunits). Computational molecular docking simulations (e.g., AutoDock Vina) can predict interaction hotspots, which are then validated via surface plasmon resonance (SPR) for kinetic profiling. Replicate assays across multiple receptor preparations to account for batch variability .
Q. Advanced Research: Data Contradictions
Q: How should researchers address conflicting bioactivity data between N. mossambica venom fractions and purified alpha-neurotoxin I? A: Venom complexity (e.g., phospholipases, cytotoxins) often masks neurotoxin-specific effects. Fractionate venom via HPLC and test individual fractions in parallel with synthetic alpha-neurotoxin I. Controls must include protease inhibitors to prevent toxin degradation. Studies on N. mossambica venom show synergistic/antagonistic interactions between components, necessitating isolation-reconstitution experiments .
Q. Advanced Research: Experimental Reproducibility
Q: What protocols ensure reproducibility in alpha-neurotoxin I binding studies across laboratories? A: Standardize venom milking intervals (e.g., 14-day intervals to avoid stress-induced proteome shifts) and storage conditions (−80°C in argon-flushed vials). Publish raw electrophysiology traces and MS spectra in supplementary materials. Collaborative inter-lab validation, as seen in Naja toxin studies, reduces methodological bias .
Q. Basic Research: Ecological and Behavioral Influences
Q: How does N. mossambica mossambica’s defensive behavior (e.g., venom-spitting) influence neurotoxin expression levels? A: Comparative venom proteomics of spit versus injected venom reveals differential neurotoxin concentrations. Behavioral assays under threat simulations (e.g., simulated predation) coupled with transcriptomics can identify stress-responsive regulatory pathways. Field studies note that spitting cobras modulate venom composition based on perceived threat level, impacting toxin yield .
Q. Advanced Research: Pharmacological Cross-Reactivity
Q: What experimental designs elucidate cross-reactivity between alpha-neurotoxin I and antivenoms developed for other Naja species? A: Perform in vitro neutralization assays using ELISA-based antivenom titrations and ex vivo nerve-muscle preparations. Cross-neutralization studies with N. nigricollis and N. kaouthia antivenoms highlight conserved epitopes. However, N. mossambica’s unique toxin isoforms often require species-specific antivenom optimization .
Q. Advanced Research: Ethical and Methodological Rigor
Q: How can researchers balance ethical constraints with the need for comprehensive in vivo neurotoxicity data? A: Follow the “3Rs” framework (Replacement, Reduction, Refinement). Use ex vivo models (e.g., chick biventer cervicis preparations) to minimize live animal use. Transparently document ethical approvals and justify sample sizes via power analyses. Studies on N. mossambica venom often employ cell-based assays (e.g., neuroblastoma lines) for preliminary screening .
Q. Advanced Research: Interdisciplinary Collaboration
Q: What interdisciplinary approaches enhance understanding of alpha-neurotoxin I’s ecological and biomedical roles? A: Integrate herpetology (field surveys of venom variation), structural biology (cryo-EM), and clinical toxicology (case reports of envenomation). Collaborative frameworks, such as the Naja Phylogeny Consortium, have successfully mapped toxin diversity to ecological niches and therapeutic potential .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60)/t30-,34-,36-,37-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORLIHJCUSAQL-USNVFINLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70N10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151175 | |
Record name | Naja mossambica mossambica alpha-neurotoxin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115722-23-1 | |
Record name | Naja mossambica mossambica alpha-neurotoxin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115722231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naja mossambica mossambica alpha-neurotoxin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.